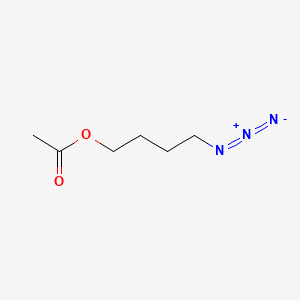

4-Azidobutanol 1-Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azidobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBSQBYXMAZRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azidobutanol 1-Acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobutanol 1-Acetate is a bifunctional chemical compound of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates two key functional groups: a terminal azide and an acetate ester. The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific covalent linkage to alkyne-modified molecules. The acetate group, a protected hydroxyl, can be readily hydrolyzed to reveal a primary alcohol, providing a secondary site for further chemical modification. This dual functionality makes this compound a valuable molecular linker for the construction of complex architectures, including antibody-drug conjugates (ADCs), functionalized polymers, and diagnostic probes. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its current and potential applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 172468-38-1 | [1] |

| Molecular Formula | C₆H₁₁N₃O₂ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Colorless Oil | [2] |

| Boiling Point | Estimated >200 °C (atmospheric pressure) | |

| Density | Estimated ~1.05 g/cm³ | |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is a two-step process starting from 4-chlorobutanol. The first step involves the nucleophilic substitution of the chloride with an azide, followed by the acetylation of the resulting alcohol.

Synthesis of 4-Azidobutanol

The synthesis of the intermediate, 4-azidobutanol, is a critical first step.

Diagram of the synthesis of 4-Azidobutanol

Caption: Synthesis of 4-Azidobutanol from 4-Chlorobutanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutanol (1 equivalent) in dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation (boiling point of 4-azidobutanol is 76-78 °C at 10 Torr) to yield a colorless oil.

Acetylation of 4-Azidobutanol

The final step is the acetylation of the hydroxyl group of 4-azidobutanol.

Diagram of the acetylation of 4-Azidobutanol

Caption: Acetylation of 4-Azidobutanol to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-azidobutanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or an excess of pyridine (acting as both catalyst and base), followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound as a colorless oil.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show the following characteristic signals (predicted for CDCl₃):

-

A triplet around 4.1 ppm corresponding to the two protons of the methylene group adjacent to the acetate oxygen (-CH₂-OAc).

-

A triplet around 3.3 ppm for the two protons of the methylene group adjacent to the azide group (-CH₂-N₃).

-

A singlet around 2.05 ppm for the three protons of the acetyl group (-O-C(O)-CH₃).

-

Two multiplets in the range of 1.6-1.9 ppm for the four protons of the two central methylene groups of the butyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule (predicted for CDCl₃):

-

A peak around 171 ppm for the carbonyl carbon of the acetate group.

-

A peak around 64 ppm for the carbon of the methylene group attached to the acetate oxygen.

-

A peak around 51 ppm for the carbon of the methylene group attached to the azide group.

-

Two peaks between 25-28 ppm for the two central methylene carbons.

-

A peak around 21 ppm for the methyl carbon of the acetate group.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong, sharp peak around 2100 cm⁻¹ , which is highly characteristic of the azide (N₃) stretching vibration.[3]

-

A strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[4]

-

A band in the region of 1240 cm⁻¹ due to the C-O stretching of the acetate group.[4]

-

C-H stretching vibrations in the range of 2850-3000 cm⁻¹ .

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly useful linker in various biomedical and research applications.

Bioconjugation and "Click" Chemistry

The terminal azide group is the key to its utility in "click" chemistry. The CuAAC reaction with an alkyne-functionalized molecule is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[5] This allows for the precise attachment of this compound to proteins, peptides, nucleic acids, or other biomolecules that have been modified to contain an alkyne group.

Diagram of a CuAAC "Click" Reaction

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic drug.[6] this compound can be used to synthesize heterobifunctional linkers. After conjugation to a drug molecule via the azide or the deprotected hydroxyl group, the other end can be attached to an antibody. The nature of the linker, including its length and hydrophilicity, can significantly impact the stability, solubility, and efficacy of the resulting ADC.

Drug Delivery and Prodrug Strategies

The acetate group can act as a temporary protecting group for the hydroxyl functionality. In a prodrug strategy, the more lipophilic acetate ester can improve cell membrane permeability. Once inside the cell, esterases can hydrolyze the acetate to release the free hydroxyl group, which could be part of an active drug or a trigger for a drug release mechanism.

Materials Science and Surface Modification

The azide group can be used to functionalize surfaces and polymers. For instance, surfaces containing alkyne groups can be modified with this compound to introduce a protected hydroxyl group. Subsequent deprotection and further reaction at the hydroxyl position allow for the creation of complex surface chemistries for applications in biosensors, chromatography, and smart materials.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution.[7] While this compound is not expected to be acutely explosive under normal laboratory conditions, it is important to follow safety best practices for handling azides:

-

Avoid Heat, Shock, and Friction: Do not heat the compound to high temperatures unless necessary and under controlled conditions. Avoid grinding or subjecting the compound to mechanical shock.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of azide-containing waste according to institutional and local regulations. Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and scientists in the life sciences and materials science. Its bifunctional nature, combining a "clickable" azide with a protected hydroxyl group, provides a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory. As the fields of bioconjugation and targeted drug delivery continue to advance, the demand for well-defined and versatile linkers like this compound is expected to grow.

References

Click to expand

-

Crown: Journal of Dentistry and Health Research. The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Phlox Institute. Available from: [Link].

- Ali, K. F. & Taha, A. (2017). Syntheses of Medicinal Compounds.

-

ResearchGate. FTIR spectra of (a) 4-azidobenzoic acid, (b) dextran and (c) dextran azide. Available from: [Link].

-

ResearchGate. FTIR spectra of acetate and docusate salts of octreotide. Available from: [Link].

-

ResearchGate. Synthesis of 1-amino-4-azidobutane (4). Available from: [Link].

-

Pharmaffiliates. CAS No : 172468-38-1 | Product Name : this compound. Available from: [Link].

-

Floris, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Available from: [Link].

-

PubMed. The backbone N-(4-azidobutyl) linker for the preparation of peptide chimera. (2013-09-06). Available from: [Link].

-

ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. (2019-07-31). Available from: [Link].

-

Organic & Biomolecular Chemistry. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. RSC Publishing. Available from: [Link].

-

NICODOM. NICODOM FTIR Solvents - IR Spectra. Available from: [Link].

-

MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Available from: [Link].

-

Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. Available from: [Link].

-

Bui, V. T., et al. (2023). Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PMC. Available from: [Link].

-

MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link].

-

Figshare. Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Available from: [Link].

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Available from: [Link].

-

OUCI. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Available from: [Link].

-

PMC. Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads.... Available from: [Link].

-

Finn, M. G. & Fokin, V. V. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available from: [Link].

-

PubMed. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018-12-15). Available from: [Link].

-

PMC. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Available from: [Link].

-

ResearchGate. ATR-FTIR spectra recorded for (a) bare cellulose acetate film, LC.... Available from: [Link].

-

RSC Publishing. A versatile acid-labile linker for antibody–drug conjugates. Available from: [Link].

-

SpectraBase. [1-13C]-SODIUM-ACETATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

Sources

- 1. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation | MDPI [mdpi.com]

- 4. 4-Chlorobutyl acetate(6962-92-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Guide: Synthesis of 4-Azidobutanol 1-Acetate

Executive Summary

4-Azidobutanol 1-acetate (also known as 4-azidobutyl acetate) is a bifunctional linker utilized primarily in metabolic labeling and "click" chemistry (CuAAC) applications. It serves as a masked precursor to 4-azidobutanol or as a specific metabolic probe where the ester group increases cellular permeability before intracellular hydrolysis.

This technical guide details the synthesis of this compound via nucleophilic substitution of 4-bromobutyl acetate. A secondary route via the acetylation of 4-azido-1-butanol is provided for context. The guide prioritizes safety due to the energetic nature of small-molecule organic azides.

Safety Assessment: The "Azide Rule"

CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3] Before proceeding, all personnel must understand the stability metrics of the target molecule.[3]

Carbon-to-Nitrogen (C/N) Ratio Analysis

The stability of organic azides is empirically estimated using the equation

Target Molecule: this compound (

-

Carbons (

): 6 -

Oxygens (

): 2 -

Nitrogens (

): 3

Risk Classification: High Caution. Because the ratio (2.66) is below the safety threshold of 3.0, this compound is considered energy-rich and potentially unstable.

-

Do NOT distill this compound at ambient pressure.

-

Do NOT concentrate to absolute dryness on a rotary evaporator with a heated bath; strictly avoid heat >40°C.

-

Store as a solution whenever possible.[6] If isolation is required, store at -20°C in the dark.

-

PPE: Blast shield, Kevlar gloves, and face shield are mandatory.

Retrosynthetic Analysis

The most robust synthetic route disconnects the carbon-azide bond, utilizing the high nucleophilicity of the azide anion (

Figure 1: Retrosynthetic disconnection relying on classical

Primary Protocol: Nucleophilic Substitution

Rationale: This route is preferred over acetylating 4-azidobutanol because it avoids the isolation of 4-azidobutanol, which is a lower molecular weight (more volatile/explosive) intermediate. 4-Bromobutyl acetate is commercially available or easily synthesized from THF.

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[7][8][9] | Role |

| 4-Bromobutyl acetate | 195.05 | 1.0 | Substrate |

| Sodium Azide ( | 65.01 | 1.5 | Nucleophile |

| DMF (Anhydrous) | - | 0.5 M | Solvent |

| Ethyl Acetate | - | - | Extraction Solvent |

Step-by-Step Procedure

-

Preparation (0 min):

-

Reaction Assembly (15 min):

-

Dissolve 4-bromobutyl acetate (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Add Sodium Azide (1.5 equiv) in a single portion.

is not fully soluble in DMF initially; the reaction will be a suspension.

-

-

Reaction Execution (4–16 hours):

-

Stir the mixture at Room Temperature for 16 hours.

-

Optimization Note: If kinetics are slow (monitored by TLC), heat gently to 50°C . Do not exceed 60°C due to the volatility and stability of the product.

-

Monitoring: Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1). The bromide usually stains with

; the azide is less active but can be visualized.

-

-

Workup (Critical for Safety):

-

Dilute the reaction mixture with Water (5x reaction volume) to dissolve excess salts and quench the dipolar aprotic solvent.

-

Extract 3 times with Diethyl Ether or Ethyl Acetate . (Ether is preferred for ease of removal without heat, but EtOAc is safer regarding flammability).

-

Wash the combined organic layers with Saturated LiCl or Water (2x) to remove residual DMF.

-

Wash with Brine (1x).

-

Dry over anhydrous

. Filter.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure (Rotavap) at Room Temperature (20–25°C) .

-

STOP before the flask is bone dry. Leave a small amount of solvent if immediate use is planned.

-

Purification

The crude product is often

-

Stationary Phase: Silica Gel.[7]

-

Mobile Phase: Gradient 5%

20% EtOAc in Hexanes. -

Note: Azides are non-polar; the product will elute early.

Workflow Visualization

Figure 2: Experimental workflow emphasizing the extraction and low-temperature concentration steps.

Characterization

To validate the synthesis, look for these specific spectral signatures:

-

FT-IR (Most Diagnostic):

-

~2100 cm⁻¹: Strong, sharp peak corresponding to the Azide ($ -N_3 $) stretching vibration. This confirms the substitution was successful.

-

~1740 cm⁻¹: Carbonyl stretching of the ester (acetate).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

4.09 (t, 2H):

-

3.32 (t, 2H):

-

2.05 (s, 3H):

- 1.60–1.80 (m, 4H): Internal methylene protons.

-

4.09 (t, 2H):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Conversion | Low nucleophilicity in wet solvent | Ensure DMF is anhydrous. Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive Iodide in situ. |

| Low Yield | Product volatility | The product is a small molecule. Significant loss can occur on the high-vacuum pump. Use a mild water aspirator and stop early. |

| Emulsion during workup | DMF presence | Wash thoroughly with water or 5% LiCl solution to break DMF emulsions. |

References

-

Keavy, D. J., et al. (2019).[8][9] "Synthesis of an azide-tethered 4H-furo[3,4-b]indole." Arkivoc, part vi, 368-375.[8] (Demonstrates synthesis of homologous 5-azidopentyl acetate).

-

Bräse, S., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240. (Authoritative review on azide safety and synthesis).

-

University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." (Safety protocols for C/N ratios).

-

BroadPharm. "4-Azidobutan-1-ol Product Data." (Commercial availability and properties of the alcohol precursor).

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS No.172468-38-1,this compound Suppliers [lookchem.com]

- 6. uvic.ca [uvic.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 4-Azidobutanol 1-Acetate (CAS 172468-38-1)

A Bifunctional Linker Precursor for Orthogonal Bioconjugation[1]

Part 1: Executive Summary & Core Utility

4-Azidobutanol 1-Acetate (CAS 172468-38-1) is a specialized bifunctional aliphatic linker used primarily in chemical biology, drug discovery (PROTACs), and material science.[1] It functions as a "masked" spacer, carrying two distinct reactive handles:

-

The Azide (-N₃): A bio-orthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

-

The Acetate Ester (-OAc): A protecting group for the hydroxyl functionality. It ensures the molecule remains lipophilic and inert during the initial "click" coupling, but can be selectively hydrolyzed later to reveal a primary alcohol for further derivatization (e.g., conversion to a tosylate, halide, or carboxylic acid).

This molecule is particularly valued for introducing a C4 alkyl spacer —a critical distance often required to optimize binding kinetics in bivalent degraders or to reduce steric hindrance in surface immobilization.

Part 2: Chemical Profile & Safety Assessment (E-E-A-T)

2.1 Physicochemical Properties

| Property | Data |

| CAS Number | 172468-38-1 |

| IUPAC Name | 4-Azidobutyl acetate |

| Molecular Formula | C₆H₁₁N₃O₂ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.[1][2] |

| Boiling Point | ~190°C (Predicted); typically handled as a liquid at RT. |

2.2 Critical Safety Analysis: The "Rule of Six"

WARNING: EXPLOSION HAZARD Researchers must evaluate organic azides using the "Rule of Six" to determine stability.

-

Formula:

[1] -

Calculation for this compound:

Interpretation: The ratio (2.66) is below the safety threshold of 3. This indicates the molecule is energy-rich and potentially shock-sensitive .[1]

-

Protocol Mandate: Do not distill this compound at high temperatures.

-

Storage: Store at -20°C, protected from light.

-

Handling: Use blast shields when working with scales >1 gram. Avoid contact with metal spatulas (risk of metal azide formation) and halogenated solvents (risk of di/triazidomethane formation) during synthesis involving sodium azide.[4]

Part 3: Synthesis & Preparation Strategy

Rationale: While commercially available, in-house synthesis is often required for scale-up.[1] The most robust route involves nucleophilic substitution of 4-bromobutyl acetate.

3.1 Retrosynthetic Logic

The target is accessed via S_N2 displacement. The acetate group is introduced before the azide to prevent side reactions involving the free alcohol.

Figure 1: Synthetic pathway from THF via ring-opening and subsequent azidation.[1]

3.2 Validated Synthesis Protocol

Step 1: Acetylation/Bromination (If starting from THF)

-

Reflux THF with Acetyl Bromide and catalytic ZnCl₂.

-

Purify 4-bromobutyl acetate via vacuum distillation.[1]

Step 2: Azidation (The Critical Step)

-

Dissolution: Dissolve 4-bromobutyl acetate (1.0 eq) in anhydrous DMSO (0.5 M concentration). Note: DMSO accelerates S_N2 reactions.[1]

-

Addition: Add Sodium Azide (NaN₃, 1.2 eq) cautiously.

-

Reaction: Stir at room temperature for 12–16 hours. Do not heat above 60°C due to stability concerns.

-

Work-up: Dilute with diethyl ether and wash extensively with water (to remove DMSO and excess NaN₃).

-

Drying: Dry organic layer over MgSO₄ and concentrate under reduced pressure (keep bath <30°C).

-

Yield: Quantitative conversion is typical; product is usually pure enough for subsequent steps without chromatography.

Part 4: Mechanistic Utility & Applications[1][5]

4.1 The "Masked" Linker Strategy

In drug development (specifically PROTACs), linkers determine the spatial orientation between the E3 ligase ligand and the protein of interest (POI) ligand.

-

Why Acetate? Free hydroxyls (-OH) can interfere with coupling reactions or alter solubility profiles.[1] The acetate masks the oxygen, allowing the chemist to perform the "Click" reaction first.

-

Why C4 Spacer? A 4-carbon chain provides a flexible, hydrophobic bridge that minimizes steric clashes without inducing the "hydrophobic collapse" often seen with longer alkyl chains.

4.2 Application Workflow: PROTAC Synthesis

The following diagram illustrates how CAS 172468-38-1 is utilized to build a degrader.

Figure 2: Step-wise utilization of this compound in conjugate synthesis.

Part 5: Detailed Experimental Protocols

5.1 Protocol A: Copper-Catalyzed Click Reaction (CuAAC)

Use this protocol to attach the linker to an alkyne-bearing scaffold.[1]

Reagents:

-

Alkyne substrate (1.0 eq)[1]

-

This compound (1.1 eq)[1]

-

Sodium Ascorbate (0.5 eq)[1]

-

Solvent: t-BuOH/H₂O (1:1) or DMSO.[5]

Procedure:

-

Dissolve the alkyne substrate and this compound in the solvent.[1]

-

Prepare a fresh solution of Sodium Ascorbate in water and add it to the mixture.

-

Add the CuSO₄ solution last. The mixture should turn bright yellow/orange (active Cu(I) species).

-

Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (disappearance of alkyne).[1]

-

Workup: Dilute with water, extract with EtOAc. Wash with EDTA solution (to chelate copper) or NH₄Cl.

-

Result: A 1,4-disubstituted 1,2,3-triazole with a pendant acetate group.

5.2 Protocol B: Acetate Deprotection

Use this protocol to reveal the hydroxyl group for further chemistry.

Reagents:

Procedure:

-

Dissolve the click-product in MeOH (0.1 M).

-

Add K₂CO₃ (2.0 eq).

-

Stir at RT for 30–60 minutes.

-

Monitoring: TLC will show a shift to a more polar spot (formation of the alcohol).

-

Workup: Filter off the solid K₂CO₃. Concentrate the filtrate. If necessary, neutralize with dilute HCl (carefully) or simply purify via flash column chromatography.

Part 6: References

-

Sharpless, K. B., et al. (2001).[6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link[1]

-

Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[1] Organic Letters. (Reference for safety and stability of azides). Link[1]

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie. Link[1]

-

Pharmaffiliates. "this compound Product Data." (Confirmation of CAS and commercial availability). Link

-

University of Pittsburgh. "Safe Handling of Azides." (Safety protocols for low C/N ratio azides). Link

Sources

Technical Whitepaper: Stability, Storage, and Handling of 4-Azidobutanol 1-Acetate

[1]

Executive Summary

4-Azidobutanol 1-Acetate (C₆H₁₁N₃O₂) is a bifunctional reagents commonly utilized in "Click Chemistry" (CuAAC) and linker synthesis for PROTACs and antibody-drug conjugates (ADCs). While valuable for its orthogonality, this compound presents a dual-stability paradox: it possesses the high-energy metastability of an organic azide and the hydrolytic susceptibility of an aliphatic ester.[1]

This technical guide provides a rigorous, mechanism-based framework for the storage and handling of this compound. It moves beyond generic safety data sheets to address the specific thermodynamic and kinetic vulnerabilities of the molecule, ensuring experimental reproducibility and personnel safety.[1]

Chemical Profile & Intrinsic Stability Analysis

To understand the storage requirements, we must first quantify the intrinsic energy of the molecule.[1] The stability of organic azides is governed by the ratio of carbon (and oxygen) atoms to nitrogen atoms.[1][2][3]

The C/N Ratio Assessment

The "Sharpless Rule" (and subsequent safety standards) dictates that organic azides are generally safe to handle and store in pure form only if the ratio of non-nitrogen atoms to nitrogen atoms is

Calculation for this compound (C₆H₁₁N₃O₂):

Risk Classification: Borderline/Energetic.

Because

Physicochemical Properties

| Property | Value / Characteristic | Implication for Storage |

| Molecular Weight | 157.17 g/mol | Low MW implies potential volatility.[1] |

| Physical State | Colorless to pale yellow oil | Liquid state increases risk of micro-droplet formation/aerosolization.[1] |

| Boiling Point | >200°C (Predicted) | Do NOT distill to dryness. Explosion hazard.[1] |

| Functional Groups | Primary Azide (-N₃), Acetate Ester (-OAc) | Dual degradation pathways (Photolytic & Hydrolytic).[1] |

Degradation Mechanisms[1]

Understanding how the molecule fails is the prerequisite for preventing failure.[1] this compound faces two primary enemies: Water and Light .[1]

Hydrolytic Cleavage (The Ester Liability)

The acetate group is a "masked" alcohol.[1] In the presence of ambient moisture and trace catalytic acid or base (often from glass surfaces), the ester bond undergoes hydrolysis.[1]

-

Mechanism: Nucleophilic acyl substitution.[1]

-

Result: Formation of 4-Azidobutanol (alcohol) and Acetic Acid.[1]

-

Autocatalysis: The released acetic acid can lower the pH of the sample, catalyzing further hydrolysis of the remaining ester.[1]

Photolytic Decomposition (The Azide Liability)

Organic azides are photosensitive.[1] Upon exposure to UV light (and to a lesser extent, strong visible light), the azide group eliminates molecular nitrogen (

-

Mechanism:

-

Result: The resulting nitrene is a highly reactive diradical that will indiscriminately insert into C-H bonds or polymerize, turning the clear oil into an intractable, insoluble brown gum.[1]

Thermal Runaway

While alkyl azides are generally stable at room temperature, the decomposition onset temperature is typically around 180°C. However, "heat history" is cumulative.[1] Long-term storage at elevated temperatures (>25°C) increases the kinetic probability of slow decomposition.

Visualization of Degradation Pathways[1]

Figure 1: Primary degradation pathways.[1] Note the autocatalytic loop caused by acetic acid generation during hydrolysis.[1]

Storage Protocols

To mitigate the mechanisms described above, the following storage protocol is mandatory.

The "Golden Standard" Storage Condition

-

Temperature: -20°C (± 5°C) .

-

Rationale: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C slows hydrolysis and thermal decomposition rates by approximately 20-30 fold.

-

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen). [1]

-

Container: Amber Glass Vials with Teflon-lined caps.

Handling Solutions vs. Neat Oil

| State | Stability Profile | Recommended Storage |

| Neat Oil (Pure) | High energy density.[1] Highest risk of shock sensitivity.[1] | Store in small aliquots (<1g). -20°C. |

| Solution (e.g., DCM, THF) | Safer. Solvents act as heat sinks.[1] | Store at -20°C. Ensure solvent is anhydrous to prevent hydrolysis.[1] |

Safety & Handling: A Self-Validating Workflow

Because the C/N ratio is < 3, you cannot treat this reagent as "just another buffer."[1] You must implement a self-validating safety workflow.[1]

The "Rule of Six" and Dilution

If scaling up a reaction, ensure the total reaction mixture obeys the Rule of Six : The total number of carbons in the reaction mixture (including solvents and substrates) divided by the number of azide groups should be

Handling Protocol (Step-by-Step)

-

Warm-Up: Remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator before opening.

-

Why? Opening a cold vial condenses atmospheric water vapor into the oil, triggering hydrolysis.[1]

-

-

Visual Check: Inspect the oil.

-

Transfer: Use plastic or glass pipettes .

-

Quenching (Disposal): Never discard active azide into the drain.[1]

-

Protocol: Treat waste with 10% Sodium Nitrite (

) and dilute Sulfuric Acid (

-

Operational Workflow Diagram

Figure 2: Operational workflow for safe handling. The equilibration step is the most critical control point for preventing hydrolytic degradation.[1]

Quality Control (QC)[1]

Trust, but verify. Before using stored this compound in high-value synthesis, run a quick QC check.

1H-NMR Validation

-

Solvent:

[1] -

Key Diagnostic Signals:

-

-Methylene to Azide: Triplet at

-

-Methylene to Acetate: Triplet at

-

Acetate Methyl: Singlet at

ppm.[1]

-

-Methylene to Azide: Triplet at

-

Failure Mode: If hydrolysis has occurred, the triplet at 4.1 ppm will shift upfield (to ~3.6 ppm, corresponding to the free alcohol), and the integration of the acetate singlet will decrease relative to the azide methylene.[1]

Infrared (IR) Spectroscopy[1]

References

-

Sharpless, K. B., et al. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition.[1][4] Link[1]

-

Bräse, S., et al. (2005).[1][4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition.[1][4] Link

-

BroadPharm. (n.d.).[1] 4-Azidobutan-1-ol Product Page & Safety Data.[5][6][7] (Used as proxy for acetate derivative storage standards).[1] Link[1]

-

University of California, Santa Cruz. (2013). Azide Safety Guidelines: C/N Ratio and Rule of Six.[1][2][8] EH&S Laboratory Safety Manual.[1] Link

-

PubChem. (2024).[1] Compound Summary: 4-Azidobutanol.[1][5][6][9] National Library of Medicine. Link[1]

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. 4-Azidobutan-1-ol, 54953-78-5 | BroadPharm [broadpharm.com]

- 6. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. usbio.net [usbio.net]

4-Azidobutanol 1-Acetate solubility data

An In-Depth Technical Guide to the Solubility of 4-Azidobutanol 1-Acetate

Introduction

This compound is a bifunctional chemical compound of increasing interest in the fields of chemical synthesis and drug development. Featuring both a terminal azide group and an acetate ester, it serves as a versatile building block. The azide moiety is a key participant in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific conjugation of molecules.[1][2] The acetate group, on the other hand, can serve as a protecting group for the corresponding alcohol or be involved in further synthetic transformations.

A fundamental understanding of a compound's solubility is paramount for its effective application. For researchers, scientists, and drug development professionals, solubility data dictates the choice of reaction media, purification strategies, formulation development, and the design of screening assays. This guide provides a comprehensive technical overview of the physicochemical properties, theoretical solubility principles, and practical experimental methods for determining the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a colorless oil under standard conditions.[3] Its key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 4-Azidobutyl Acetate; 4-Azido-1-butanol 1-Acetate | [3] |

| CAS Number | 172468-38-1 | [3] |

| Molecular Formula | C₆H₁₁N₃O₂ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Appearance | Colorless Oil | [3] |

| Storage | 2-8°C Refrigerator | [3] |

The molecule's structure consists of a four-carbon (butyl) chain, which provides a degree of lipophilicity. This chain is functionalized at one end with a highly polar azide group (-N₃) and at the other with an acetate ester group (-OCOCH₃). The ester group is polar, but less so than a free hydroxyl group. This combination of a nonpolar hydrocarbon backbone with two distinct polar functional groups results in an amphiphilic character that governs its interaction with various solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible. The interplay of forces between this compound and a solvent determines its solubility.

-

Van der Waals Forces: The C₄H₈ alkyl backbone of the molecule interacts with nonpolar solvents like hexane and toluene through weak van der Waals forces.

-

Dipole-Dipole Interactions: The azide (-N₃) and acetate (-OCOCH₃) groups possess significant dipole moments. These groups can interact favorably with other polar molecules, such as those in acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: this compound contains hydrogen bond acceptors (the oxygen atoms of the acetate and the nitrogen atoms of the azide) but lacks strong hydrogen bond donors (like an -OH or -NH group). Therefore, it can accept hydrogen bonds from protic solvents like water and alcohols, but it cannot self-associate through hydrogen bonding.

The diagram below illustrates the potential interactions between this compound and different classes of solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

While exhaustive quantitative data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the molecule's structure and data from analogous compounds. For instance, a related tosylated derivative is known to be soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.[4] Conversely, isobutyl acetate, which shares the C4-acetate structure, is insoluble in water.[5]

Based on these principles and related data, the following profile is expected:

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The four-carbon chain imparts significant hydrophobicity, which likely outweighs the hydrogen bonding potential of the polar groups.[5] |

| Methanol, Ethanol | Soluble | The alkyl portion of the alcohols can interact with the butyl chain, while the hydroxyl group can hydrogen bond with the azide and acetate groups. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. |

| Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating moderately polar organic compounds.[4] | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarity and polarity, promoting miscibility.[4] | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane, Toluene | Moderately Soluble to Soluble | The butyl chain will interact well with these solvents, but the highly polar ends may limit miscibility compared to more polar solvents. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Causality Behind Experimental Choices

-

Equilibrium Achievement: The core of this method is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Shaking or agitation for an extended period (e.g., 24-48 hours) is crucial to ensure this thermodynamic equilibrium is reached, as premature measurement can lead to an underestimation of solubility.[6]

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations, ensuring the data is reproducible and relevant to specific application conditions.

-

Phase Separation: After reaching equilibrium, the undissolved solute must be completely separated from the saturated solution to avoid artificially inflating the measured concentration. Centrifugation followed by careful collection of the supernatant is a robust method for this separation.[7]

-

Accurate Quantification: The concentration of the solute in the saturated supernatant must be determined using a sensitive and validated analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and ability to separate the analyte from any potential impurities.[8]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol: Shake-Flask Method

-

Materials & Equipment:

-

This compound (solute)

-

Selected solvents of high purity

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with a temperature-controlled chamber

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and appropriate mobile phase for HPLC

-

-

Procedure:

-

Add a precisely weighed amount of the chosen solvent (e.g., 2 mL) to several glass vials.

-

To each vial, add an excess amount of this compound. "Excess" means adding enough solute so that a visible, separate liquid phase of the solute remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

-

Allow the mixture to equilibrate for 24 to 48 hours. Visually inspect to confirm that an excess of the solute phase is still present.

-

After equilibration, remove the vials and place them in a centrifuge. Spin at a high speed (e.g., 10,000 x g) for 15 minutes to ensure complete separation of the undissolved solute.

-

Carefully open the vial and, without disturbing the bottom layer, withdraw a precise aliquot (e.g., 100 µL) of the clear, saturated supernatant.

-

Transfer the aliquot to a volumetric flask and dilute with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

Safety Considerations

Organic azides are energetic compounds and should be handled with care.[2] While low molecular weight azides are known to be particularly hazardous, all compounds containing the azide functional group warrant respect.[2]

-

Thermal Stability: Avoid heating organic azides, as this can lead to rapid decomposition and the release of nitrogen gas, causing a dangerous pressure buildup.[2]

-

Mechanical Shock: Avoid subjecting the compound to mechanical shock or friction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store this compound in a refrigerator at 2-8°C as recommended, away from heat sources and incompatible materials.[3]

-

Disposal: Dispose of waste according to institutional and local regulations for reactive chemical waste.

Users are REQUIRED to consult the most current Safety Data Sheet (SDS) for this compound before handling the material.

Conclusion

This compound is a molecule with a dual-polarity nature, stemming from its nonpolar alkyl chain and its polar azide and acetate functional groups. This structure predicts its high solubility in a wide range of common polar aprotic and protic organic solvents, with limited solubility in water and moderate solubility in nonpolar solvents. For applications requiring precise knowledge of its solubility limits, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. By combining a theoretical understanding of its molecular properties with rigorous experimental validation, researchers can confidently employ this versatile chemical in their synthetic and developmental workflows.

References

-

ChemBK. (2024). 4-iodo-1-butanol acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 172468-38-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8038, Isobutyl Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12202790, 4-Azidobutan-1-OL. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Al-Maaieh, A., & Flanagan, D. R. (2002). Salt Solubility and Supersaturation. Journal of Pharmaceutical Sciences, 91(4), 1143-1153. (Note: While the direct link is not provided, the principles discussed in source[6] are foundational in pharmaceutical sciences.)

- Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. (Note: General reference for isobutanol synthesis mentioned in search results, not directly cited in text but relevant to the field.)

- Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. (Note: General reference on organic azides from search results, providing background.)

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-900. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Google Patents. (n.d.). CN102557932B - Method for producing isobutyl acetate.

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET: Ethyl Azidoacetate.

-

SlideShare. (2018). solubility experimental methods. Retrieved from [Link]

Sources

- 1. 4-Azidobutan-1-ol, 54953-78-5 | BroadPharm [broadpharm.com]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. Isobutyl Acetate | C6H12O2 | CID 8038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubility experimental methods.pptx [slideshare.net]

A Comprehensive Guide to the NMR Spectrum Analysis of 4-Azidobutanol 1-Acetate

This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-azidobutanol 1-acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the principles and practical aspects of interpreting the ¹H and ¹³C NMR spectra of this bifunctional molecule. By understanding the spectral features, researchers can confidently verify the structure and purity of this compound, a valuable building block in synthetic chemistry.

Introduction: The Structural Significance of this compound

This compound (C₆H₁₁N₃O₂) is a versatile chemical intermediate featuring both an azide and an acetate functional group.[1][2] These functionalities make it a useful tool in various chemical syntheses, particularly in the realm of bioconjugation and materials science, where the azide can participate in "click" chemistry reactions and the acetate can be hydrolyzed to reveal a primary alcohol. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous characterization of such molecules. This guide will delve into the theoretical and practical aspects of its NMR spectral analysis.

¹H NMR Spectrum Analysis: A Proton-by-Proton Examination

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The chemical shift of these protons is primarily influenced by the electron-withdrawing effects of the adjacent azide and acetate groups.[3][4]

Molecular Structure and Proton Designations:

-

Protons (a) - Methylene adjacent to the acetate oxygen (-O-CH₂-): These protons are expected to resonate the furthest downfield in the aliphatic region due to the strong deshielding effect of the electronegative oxygen atom of the acetate group. The typical chemical shift for protons in an ester environment (R-CH₂-O-C=O) is in the range of 3.5-5.5 ppm.[5] We can predict a triplet for this signal due to coupling with the adjacent methylene protons (b).

-

Protons (c) - Methylene adjacent to the azide group (-CH₂-N₃): The azide group also exerts an electron-withdrawing effect, deshielding the adjacent protons. This effect is generally less pronounced than that of an oxygen atom. Therefore, these protons are expected to appear as a triplet at a slightly lower chemical shift compared to protons (a).

-

Protons (b) - Methylene protons (-O-CH₂-CH₂-): These protons are situated between the two other methylene groups and will be influenced by both. Their signal is expected to be a multiplet (specifically, a quintet or a triplet of triplets) due to coupling with both protons (a) and (c).

-

Protons (d) - Methyl protons of the acetate group (CH₃-C=O): These three protons are chemically equivalent and are adjacent to a carbonyl group. They will appear as a sharp singlet in a region characteristic for acetyl groups, typically around 2.0 ppm.[6][7]

Predicted ¹H NMR Data Summary:

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (a) -O-CH ₂- | ~4.1 | Triplet (t) | 2H |

| (b) -CH₂-CH ₂-CH₂- | ~1.8 | Multiplet (m) | 2H |

| (c) -CH ₂-N₃ | ~3.3 | Triplet (t) | 2H |

| (d) CH ₃-C=O | ~2.0 | Singlet (s) | 3H |

¹³C NMR Spectrum Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.[8][9]

Carbon Atom Designations:

-

C² - Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 165-190 ppm.[8]

-

C³ - Methylene Carbon adjacent to Acetate Oxygen (-O-CH₂-): This carbon is bonded to an electronegative oxygen atom and will be found in the range of 60-80 ppm.[8]

-

C⁶ - Methylene Carbon adjacent to Azide Group (-CH₂-N₃): The carbon attached to the azide group is also deshielded and is expected to resonate in a specific range. For comparison, carbons attached to other nitrogen-containing groups can provide an estimate.

-

C⁴ and C⁵ - Methylene Carbons (-CH₂-CH₂-): These two central methylene carbons are in a more shielded environment compared to C³ and C⁶ and will appear at higher fields (further to the right) in the spectrum.

-

C¹ - Methyl Carbon (CH₃-): The methyl carbon of the acetate group is typically the most shielded sp³ hybridized carbon and will appear at the highest field (lowest ppm value).

Predicted ¹³C NMR Data Summary:

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

| C¹ (CH₃-) | ~21 |

| C² (-C=O) | ~171 |

| C³ (-O-CH₂-) | ~64 |

| C⁴ (-CH₂-) | ~25 |

| C⁵ (-CH₂-) | ~28 |

| C⁶ (-CH₂-N₃) | ~51 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain a reliable NMR spectrum of this compound, a standardized experimental procedure should be followed.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for small organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[5][8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[10]

-

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[9]

-

A relaxation delay of 2-5 seconds is recommended.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H NMR spectrum.

-

Visualizing the Connectivity: A Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

Caption: Workflow for NMR analysis of this compound.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The consistency between the predicted and observed chemical shifts, the correct integration values in the ¹H NMR spectrum, and the expected multiplicities provide strong evidence for the correct structural assignment. Any significant deviation from these expected values would indicate the presence of impurities or an incorrect structure, prompting further investigation. For instance, the presence of a broad singlet in the ¹H spectrum could indicate the presence of the parent alcohol, 4-azidobutanol, due to hydrolysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra, researchers can obtain definitive proof of the molecule's structure and purity. This guide provides the foundational knowledge and a practical framework for conducting and interpreting these critical experiments, ensuring the integrity of subsequent research and development activities.

References

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp³)

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Gu, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 196.

-

AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Gu, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 196.

- ResearchGate. (n.d.). Figure S4. ¹³C-NMR of α-azide-ω-hydroxyl PEG (2) in CDCl₃.

-

Reddit. (2017, October 31). H NMR spectrum analysis--how to tell if a peak corresponds to the product compound or is some other impurity? Retrieved from [Link]

-

LookChem. (n.d.). CAS No.172468-38-1,this compound Suppliers. Retrieved from [Link]

- MDPI. (n.d.).

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. lookchem.com [lookchem.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azom.com [azom.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Azidobutanol 1-Acetate: Synthesis, History, and Applications

This guide provides a comprehensive overview of 4-Azidobutanol 1-Acetate, a bifunctional molecule increasingly relevant in chemical biology and drug development. We will explore its conceptual history, detail its chemical synthesis, and discuss its applications, particularly in the realm of bioconjugation and click chemistry.

Introduction: A Molecule Bridging Chemistry and Biology

Organic azides are a class of compounds that have been known since the 19th century, with phenyl azide first prepared by Peter Griess in 1864.[1] For many years, their use was approached with caution due to the inherent instability of low molecular weight azides.[1] However, the landscape changed dramatically with the advent of "click chemistry," a term coined by K. Barry Sharpless in 2001.[2] This concept champions reactions that are high-yielding, stereospecific, and create minimal byproducts.[2]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an azide and an alkyne.[3][4] This reaction's reliability and bioorthogonality—meaning the reacting groups do not interfere with biological systems—have made it a cornerstone of modern chemical biology, drug discovery, and materials science.[1][5][6]

Within this context, this compound emerges as a valuable building block. It is a heterobifunctional linker, possessing a terminal azide group for click chemistry and an acetate-protected hydroxyl group. The four-carbon chain provides spatial separation between conjugated moieties, while the acetate allows for selective deprotection to reveal a primary alcohol, enabling further chemical modification. This dual functionality makes it a versatile tool for researchers synthesizing complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and labeled biomolecules.

Conceptual History and Synthesis Pathway

While a singular, seminal paper on the "discovery" of this compound is not prominent in the literature, its existence is a logical extension of well-established organic synthesis principles. Its development is intrinsically linked to the broader history of organic azides and the evolution of robust synthetic methodologies.[7][8] The synthesis is best understood as a two-step process starting from the readily available industrial chemical, 1,4-butanediol.[9]

Logical Synthesis Route:

-

Step 1: Selective Azidation of 1,4-Butanediol. The primary challenge is the selective conversion of one of the two hydroxyl groups of 1,4-butanediol into an azide. Direct conversion of alcohols to azides can be achieved through methods like the Mitsunobu reaction.[10] A more common and practical approach involves a two-step sequence: conversion of the alcohol to a good leaving group (like a tosylate or a halide), followed by nucleophilic substitution with an azide salt (e.g., sodium azide). This substitution reaction is a facile and widely used method for installing the azido moiety.[6]

-

Step 2: Acetylation of 4-Azidobutanol. With the intermediate 4-azidobutanol in hand, the remaining hydroxyl group is protected via acetylation. This is a standard esterification reaction, typically accomplished using acetic anhydride or acetyl chloride, often in the presence of a base or catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[11][12][13][14]

This logical pathway allows for the efficient and scalable production of the target compound from inexpensive starting materials.

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocols

The following protocols are representative of established laboratory procedures for the synthesis of this compound.

Protocol 1: Synthesis of 4-Azidobutanol from 1,4-Butanediol (via Tosylation)

This protocol first converts one hydroxyl group into a tosylate, an excellent leaving group, which is then displaced by the azide ion.

Step-by-Step Methodology:

-

Monotosylation: Dissolve 1,4-butanediol (1.0 eq) in a suitable solvent like pyridine or dichloromethane at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.0 eq) portion-wise while maintaining the temperature. The use of a 1:1 stoichiometry favors the formation of the mono-substituted product.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Work-up: Quench the reaction by adding cold water. If using dichloromethane, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Azidation: Dissolve the crude 4-(tosyloxy)butan-1-ol in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the disappearance of the tosylate by TLC.

-

Purification: After cooling, pour the reaction mixture into water and extract with a solvent like ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and residual salts. Dry the organic layer, concentrate, and purify the resulting 4-azidobutanol by flash column chromatography.

Protocol 2: Acetylation of 4-Azidobutanol

This protocol uses acetic anhydride and a DMAP catalyst for efficient ester formation.[12][13]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-azidobutanol (1.0 eq) in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq). Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quenching and Work-up: Quench the reaction with a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and acetic acid. Extract the product into dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield a pure product.

Caption: Logical flow of the two-stage synthesis.

Characterization and Data Presentation

Proper characterization is critical to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Result / Key Feature | Rationale |

| ¹H NMR | Signals corresponding to the four methylene groups (-CH₂-) of the butane chain, and a sharp singlet around 2.0-2.1 ppm for the acetyl methyl protons (-COCH₃). The chemical shifts of the methylene groups adjacent to the azide and ester will be distinct. | Confirms the carbon backbone structure and the presence of the acetate group. |

| ¹³C NMR | Four signals for the butyl carbons, one for the acetyl methyl carbon, and a signal for the carbonyl carbon of the ester (~170-171 ppm). | Verifies the complete carbon skeleton and the presence of the ester functionality. |

| IR Spectroscopy | A strong, sharp absorption peak around 2100 cm⁻¹ characteristic of the azide (N₃) stretch. A strong absorption around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. | Provides definitive evidence for the presence of both the azide and acetate functional groups. |

| Mass Spectrometry (MS) | The molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the calculated molecular weight of C₆H₁₁N₃O₂ (157.17 g/mol ). | Confirms the molecular formula and overall mass of the compound. |

Conclusion and Future Outlook

This compound is a testament to the enabling power of fundamental organic reactions. While its "discovery" was an evolutionary step rather than a revolutionary leap, its utility is firmly rooted in the revolutionary impact of click chemistry. As researchers in drug development and chemical biology continue to design more complex and targeted molecular constructs, the demand for versatile, high-quality bifunctional linkers like this compound will only grow. Its straightforward, logical synthesis and valuable dual functionality ensure its place as a key tool in the modern chemist's toolbox.

References

- US4900851A - Synthesis of azidodinitro compounds - Google P

-

One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing). [Link]

-

Catalysis by 4-dialkylaminopyridines - Semantic Scholar. [Link]

- US5397439A - Method for recovering 1,4-butanediol - Google P

-

Vinyl azides in organic synthesis: an overview - RSC Publishing. [Link]

-

What is the New Methods for Preparation of 1,4-Butanediol (BDO) - Caloong Chemical. [Link]

-

Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products - ResearchGate. [Link]

- US6469221B1 - Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol - Google P

-

Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]

-

Organic azide - Wikipedia. [Link]

-

Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC. [Link]

-

Recent applications of click chemistry in drug discovery - ResearchGate. [Link]

-

The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed. [Link]

-

Organic Azides: Syntheses and Applications | Journal of the American Chemical Society. [Link]

-

Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole - ResearchGate. [Link]

-

Organic Azides: An Exploding Diversity of a Unique Class of Compounds - Angewandte Chemie. [Link]

-

A practical one-pot synthesis of azides directly from alcohols - Indian Academy of Sciences. [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. [Link]

-

Ester synthesis by acylation - Organic Chemistry Portal. [Link]

-

Scheme 4. Synthesis of 4-Azido-4,6-dideoxy-L-glucose 20, 2,3-Diazido... - ResearchGate. [Link]

-

4 - Organic Syntheses Procedure. [Link]

-

DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY - University of Illinois Urbana-Champaign. [Link]

-

Synthesis of isobutyl acetate - ETH Zurich. [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. [Link]

-

Supplemental Chemical Synthesis - University of Dundee. [Link]

-

Click Chemistry (Azide / alkyne reaction) - Interchim. [Link]

-

Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. [Link]

-

Preparation of 4-chlorobutyl acetate - PrepChem.com. [Link]

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. interchim.fr [interchim.fr]

- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. US4900851A - Synthesis of azidodinitro compounds - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ester synthesis by acylation [organic-chemistry.org]

Introduction: The Utility and Latent Risks of 4-Azidobutanol 1-Acetate

An In-depth Technical Guide to the Safe Handling of 4-Azidobutanol 1-Acetate

This compound (CAS No: 172468-38-1) is a valuable bifunctional molecule in modern chemical synthesis, particularly within the realms of drug discovery and bioconjugation.[1] Its structure, featuring a terminal azide and an acetate-protected alcohol, makes it an ideal linker for introducing the highly versatile azide moiety into molecular scaffolds. The azide group is a cornerstone of "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules.

However, the very reactivity that makes the azide group synthetically useful also imparts significant latent hazards. Organic azides are energetic compounds, and their handling demands a deep, mechanistic understanding of their potential for explosive decomposition and their inherent toxicity.[2] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of this compound, grounded in the principles of causality and self-validating safety protocols.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The risks are threefold: explosive potential, toxicity, and the formation of dangerously unstable byproducts.

Explosive and Thermal Instability

Organic azides are known to be sensitive to heat, shock, and friction, which can trigger rapid, exothermic decomposition, releasing nitrogen gas and significant energy.[2][3] The stability of an organic azide is often empirically evaluated using two key metrics:

-

Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon to nitrogen atoms generally correlates with increased stability. For this compound (C₆H₁₁N₃O₂), the ratio of carbon atoms (6) to azide nitrogen atoms (3) is 2. This relatively low ratio necessitates cautious handling.

-

The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to provide sufficient "ballast" and render the compound relatively safe.[2][4] While this compound has six carbons, the presence of the azide group still classifies it as an energetic material requiring careful handling.

Furthermore, a more quantitative guideline suggests that for an azide to be stable enough for isolation and storage, the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3.[2][3] For this compound, this calculation is (6 + 2) / 3 = 2.67, which is below the recommended threshold, underscoring its potential for instability.

Toxicological Profile

While specific toxicological data for this compound is limited, the hazards of organic azides are well-documented and should be assumed to apply. Exposure can occur through inhalation, ingestion, or skin absorption.[4]

-

Acute Toxicity: Sodium azide, a related compound, is known to be fatal if inhaled, swallowed, or absorbed through the skin.[5] Symptoms of exposure can include dizziness, weakness, headache, nausea, rapid heart rate, and skin irritation.[2][3]

-